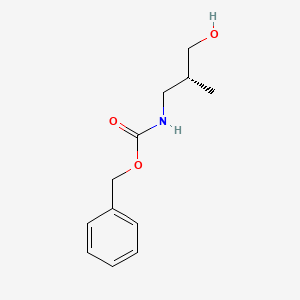

Benzyl (R)-(3-hydroxy-2-methylpropyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl ®-(3-hydroxy-2-methylpropyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a benzyl group, a hydroxy group, and a methyl group attached to the carbamate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl ®-(3-hydroxy-2-methylpropyl)carbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with ®-3-hydroxy-2-methylpropylamine. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of benzyl ®-(3-hydroxy-2-methylpropyl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-(3-hydroxy-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of benzyl ®-(3-oxo-2-methylpropyl)carbamate.

Reduction: Formation of benzyl ®-(3-hydroxy-2-methylpropyl)amine.

Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl ®-(3-hydroxy-2-methylpropyl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic effects, including its use as a prodrug for delivering active pharmaceutical ingredients.

Industry: Utilized in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl ®-(3-hydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxy group and carbamate moiety play crucial roles in its binding affinity and specificity. Additionally, the compound can undergo hydrolysis to release the active amine, which can further interact with biological targets.

Comparison with Similar Compounds

Benzyl ®-(3-hydroxy-2-methylpropyl)carbamate can be compared with other similar compounds such as:

Benzyl carbamate: Lacks the hydroxy and methyl groups, making it less versatile in chemical reactions.

®-3-hydroxy-2-methylpropyl carbamate: Lacks the benzyl group, which affects its stability and reactivity.

Benzyl ®-(3-hydroxy-2-methylpropyl)amine: Lacks the carbamate group, which changes its chemical properties and applications.

The uniqueness of benzyl ®-(3-hydroxy-2-methylpropyl)carbamate lies in its combination of functional groups, which provides a balance of stability, reactivity, and versatility in various chemical and biological applications.

Biological Activity

Benzyl (R)-(3-hydroxy-2-methylpropyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a carbamate functional group attached to a benzyl moiety and a chiral alcohol. Its molecular formula is C12H17N1O3, with a molecular weight of 209.27 g/mol. The presence of the hydroxyl group and methyl substituent on the propyl chain contributes to its chiral nature, influencing its biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, highlighting potential applications in treating infections .

- Muscarinic Receptor Antagonism : Studies suggest that carbamate derivatives can act as selective antagonists for muscarinic M3 receptors, which are implicated in several diseases such as asthma and urinary incontinence . This activity may position this compound as a candidate for further development in respiratory and urinary disorders.

- Antiviral Properties : The compound's structural analogs have been explored for their abilities to inhibit reverse transcriptase, making them potential candidates for antiretroviral therapy .

Case Studies and Research Findings

- Antimicrobial Efficacy :

-

Muscarinic Antagonism :

- Research focusing on muscarinic receptor antagonists demonstrated that certain carbamate derivatives could selectively inhibit M3 receptors, which are crucial in managing conditions like chronic obstructive pulmonary disease (COPD) and irritable bowel syndrome . This positions this compound as a potential therapeutic agent.

- Antiviral Activity :

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate | 0.95 | Enantiomer with different biological activity |

| Benzyl (3-hydroxypropyl)carbamate | 0.93 | Lacks methyl substitution on propanol backbone |

| Benzyl (3-hydroxypropyl)(methyl)carbamate | 0.93 | Contains additional methyl group affecting reactivity |

| Benzyl (3-aminopropyl)carbamate | 0.95 | Amino group instead of hydroxyl, altering properties |

| Dibenzyl propane-1,3-diyldicarbamate | 0.95 | Contains two benzyl groups, increasing sterics |

This table illustrates how structural variations can influence the biological activity of related compounds.

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

benzyl N-[(2R)-3-hydroxy-2-methylpropyl]carbamate |

InChI |

InChI=1S/C12H17NO3/c1-10(8-14)7-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m1/s1 |

InChI Key |

KODDZNUTPRANEE-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@H](CNC(=O)OCC1=CC=CC=C1)CO |

Canonical SMILES |

CC(CNC(=O)OCC1=CC=CC=C1)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.